3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole 3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15823722
InChI: InChI=1S/C11H11N3O4/c1-17-9-4-3-7(5-10(9)18-2)11-8(14(15)16)6-12-13-11/h3-6H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H11N3O4
Molecular Weight: 249.22 g/mol

3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC15823722

Molecular Formula: C11H11N3O4

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole -

Specification

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
IUPAC Name 5-(3,4-dimethoxyphenyl)-4-nitro-1H-pyrazole
Standard InChI InChI=1S/C11H11N3O4/c1-17-9-4-3-7(5-10(9)18-2)11-8(14(15)16)6-12-13-11/h3-6H,1-2H3,(H,12,13)
Standard InChI Key RMWXVWFBZMLABO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C=NN2)[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Features

Molecular Structure and Identifiers

The compound’s IUPAC name is 5-(3,4-dimethoxyphenyl)-4-nitro-1H-pyrazole, and its SMILES representation is COC1=C(C=C(C=C1)C2=C(C=NN2)[N+](=O)[O-])OC\text{COC1=C(C=C(C=C1)C2=C(C=NN2)[N+](=O)[O-])OC} . Key identifiers include:

PropertyValue
CAS Number1707374-96-6
PubChem CID97626827
Molecular FormulaC11H11N3O4\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{4}
Molecular Weight249.22 g/mol
Exact Mass249.0753 g/mol

The pyrazole ring’s tautomerism allows for dynamic proton exchange between the 1H and 2H positions, influencing its reactivity .

Crystallographic and Conformational Data

While X-ray crystallography data for this specific compound remains unpublished, analogous nitropyrazoles exhibit planar pyrazole rings with nitro groups adopting a coplanar orientation relative to the heterocycle . The 3,4-dimethoxyphenyl substituent introduces steric and electronic effects, likely stabilizing the molecule through resonance with the methoxy groups .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(3,4-dimethoxyphenyl)-4-nitro-1H-pyrazole typically involves a two-step strategy:

  • Pyrazole Ring Formation:
    Hydrazones derived from 3,4-dimethoxybenzaldehyde are condensed with β-keto esters or nitriles under acidic conditions. A reported method uses ethanol reflux with catalytic HCl, yielding intermediate hydrazones . For example, reacting 3,4-dimethoxybenzaldehyde hydrazone with ethyl acetoacetate generates a 3,5-disubstituted pyrazole precursor .

  • Nitration:
    The intermediate undergoes nitration using a mixture of concentrated HNO3\text{HNO}_{3} and H2SO4\text{H}_{2}\text{SO}_{4}. Optimal conditions involve maintaining temperatures below 10°C to prevent over-nitration . This step achieves regioselective nitro group introduction at the 4-position, as confirmed by NMR .

Table 1: Representative Synthetic Conditions

StepReagentsConditionsYield
CyclizationEthanol, HCl (cat.)Reflux, 5–48 h30–83%
NitrationHNO3/H2SO4\text{HNO}_{3}/\text{H}_{2}\text{SO}_{4}0–10°C, 2–15 d28–45%

Challenges and Innovations

Early methods suffered from low yields (≤30%) due to competing side reactions . Recent advances employ iodine (I2\text{I}_{2}) or dimethyl sulfoxide (DMSO) as catalysts to accelerate cyclization, reducing reaction times to 1–5 hours . For instance, adding 4 equiv of DMSO with catalytic H2SO4\text{H}_{2}\text{SO}_{4} improved yields to 83% in model pyrazole syntheses .

Physical and Chemical Properties

Thermodynamic Stability

While experimental data for this compound is limited, computational studies predict a melting point of 160–165°C and decomposition temperature exceeding 250°C, consistent with nitropyrazole analogs . The nitro group enhances thermal stability by delocalizing electron density across the aromatic system .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
Density1.35–1.45 g/cm³Computational
LogP2.1–2.5XLogP3
Aqueous Solubility<0.1 mg/mL (25°C)Estimated

Reactivity

The nitro group at the 4-position renders the compound electrophilic, enabling nucleophilic aromatic substitution (SNAr) at the 5-position. Methoxy groups at the 3,4-positions activate the phenyl ring toward electrophilic substitution, though steric hindrance limits reactivity at ortho positions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^{1}\text{H} NMR (DMSO-d6d_{6}):

    • Aromatic protons: δ 7.3–7.9 ppm (multiplet, 3H, phenyl group)

    • Methoxy groups: δ 3.8 ppm (singlet, 6H, OCH3\text{OCH}_{3})

    • Pyrazole NH: δ 13.4 ppm (broad, 1H) .

  • 13C^{13}\text{C} NMR:

    • Pyrazole carbons: δ 143–151 ppm (C3, C5)

    • Nitro-bearing carbon: δ 134 ppm (C4)

    • Methoxy carbons: δ 55–56 ppm .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]+[\text{M}+\text{H}]^{+} is observed at m/zm/z 249.0753, matching the exact mass . Fragment ions at m/zm/z 205 and 177 correspond to loss of NO2\text{NO}_{2} and CO\text{CO}, respectively .

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